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Compound of Interest

Compound Name: Antitumor agent-111

Cat. No.: B15137786

An in-depth analysis of scientific literature reveals that the designation "Antitumor agent-111"
is not unique to a single compound. Instead, this identifier, or variations thereof, has been
associated with several distinct experimental cancer therapies. This guide synthesizes the
publicly available information on the most prominently cited of these agents, focusing on their
synthesis, characterization, and proposed mechanisms of action.

c-Met Kinase Inhibitor (Compound 46)

One of the primary compounds referred to as "Antitumor agent-111" is a potent and selective
inhibitor of the c-Met kinase receptor.[1][2] This receptor tyrosine kinase plays a crucial role in
cell proliferation, survival, and motility, and its dysregulation is implicated in numerous cancers.

Chemical Characterization

This small molecule inhibitor is characterized by the following properties:
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Property Value

Molecular Formula C34H29CIF2N6Os

Molecular Weight 675.08 g/mol [1]

Purity >98%J[1]

Appearance Solid[1]

Target c-Met kinase[1][2]

ICso 46 nM[1][2]
Synthesis

While detailed, step-by-step synthesis protocols are proprietary and not fully disclosed in the
public domain, the general approach to synthesizing novel kinase inhibitors often involves
multi-step organic synthesis. A generalized workflow for the synthesis of a complex heterocyclic
molecule like this c-Met inhibitor is depicted below.

Caption: Generalized synthetic workflow for a kinase inhibitor.

Biological Activity and Mechanism of Action

"Antitumor agent-111" (Compound 46) exerts its anticancer effects through the inhibition of c-
Met, leading to a cascade of downstream effects.

 Antiproliferative Activity: The compound has demonstrated potent antiproliferative effects in
various cancer cell lines.

o Cell Cycle Arrest: It induces cell cycle arrest at the GO/G1 phase, preventing cancer cells
from progressing through the cell division cycle.[2]

e Apoptosis Induction: The agent is reported to induce programmed cell death (apoptosis) in
tumor cells.[2]

The signaling pathway affected by this c-Met inhibitor is illustrated in the following diagram.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://cymitquimica.com/products/TM-T79466/antitumor-agent-111/
https://cymitquimica.com/products/TM-T79466/antitumor-agent-111/
https://cymitquimica.com/products/TM-T79466/antitumor-agent-111/
https://cymitquimica.com/products/TM-T79466/antitumor-agent-111/
https://www.medchemexpress.com/antitumor-agent-111.html?locale=ko-KR
https://cymitquimica.com/products/TM-T79466/antitumor-agent-111/
https://www.medchemexpress.com/antitumor-agent-111.html?locale=ko-KR
https://www.benchchem.com/product/b15137786?utm_src=pdf-body
https://www.medchemexpress.com/antitumor-agent-111.html?locale=ko-KR
https://www.medchemexpress.com/antitumor-agent-111.html?locale=ko-KR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Intracellular Signaling

Extracellular Space

PI3K/Akt Pathway
Cell Membrane
Binds
. Cell Proliferation
Inhibits & pto RAS/MAPK Pathway & Survival
Antitumor agent-111 o
JAK/STAT Pathway

Click to download full resolution via product page
Caption: Inhibition of the c-Met signaling pathway.

VB-111 (Ofranergene Obadenovec)

Another agent, VB-111, is a novel antiangiogenic virotherapeutic agent.[3] It is an engineered
adenovirus designed to selectively target angiogenic blood vessels, which are essential for
tumor growth.

Characterization and Mechanism of Action

VB-111 is a non-replicating adenovirus that carries a gene for a Fas-chimera (Fas-c) under the
control of a promoter that is specifically active in angiogenic endothelial cells.[3] This targeted
approach leads to the destruction of the tumor's blood supply.

Preclinical and Clinical Data

In preclinical xenograft models of thyroid cancer, VB-111 demonstrated significant inhibition of
tumor growth.[3] Specifically, treatment resulted in:

e 26.6% tumor growth inhibition in follicular thyroid cancer models.[3]
e 34.4% tumor growth inhibition in papillary thyroid cancer models.[3]

e 37.6% tumor growth inhibition in anaplastic thyroid cancer models.[3]
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A significant reduction in CD-31 staining was observed across all tumor types, indicating a
decrease in angiogenic activity.[3] A Phase 2 clinical trial for patients with advanced
differentiated thyroid cancer has been conducted.[3]

ARC-111 Derivative

Research has also been conducted on novel topoisomerase I-targeting antitumor agents
derived from ARC-111.[4] These are non-camptothecin inhibitors of topoisomerase I, an
enzyme critical for DNA replication and transcription.

Synthesis and Evaluation

New agents were synthesized from an N,N,N-trimethylammonium derivative of ARC-111.[4]
The cytotoxic and TOP1-targeting activities of these compounds were evaluated in RPMI8402
and P388 cancer cell lines, including camptothecin-resistant variants.[4] The research also
assessed their potential as substrates for the MDR1 and BCRP efflux transporters, which are
associated with multidrug resistance.[4]

AGA-111

AGA-111 is described as a targeted therapy that inhibits a protein referred to as "XYZ kinase,"
which is reportedly overexpressed in several cancer types.[5] This kinase is said to be involved
in promoting cell division and preventing apoptosis. By inhibiting this kinase, AGA-111 aims to
selectively induce cancer cell death.[5] It is currently in the clinical trial phase for solid tumors,
including breast, lung, and colorectal cancer.[5]

Radiolabeled Agents (**!In)

The number "111" in the context of antitumor agents can also refer to the use of the
radioisotope Indium-111 (**In) for imaging and therapy. For example, 11In-DOTA-5D3 is a
surrogate SPECT imaging agent for radioimmunotherapy targeting Prostate-Specific
Membrane Antigen (PSMA).[6] Another example is the preparation of a radiolabeled GnRH-I
analogue with 111In as a potential anti-proliferative agent.[7] These agents are not cytotoxic in
themselves but are used to either visualize tumors or deliver a radioactive payload for
therapeutic purposes.

Experimental Protocols
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Detailed experimental protocols for the synthesis and characterization of these compounds are
often proprietary. However, a general workflow for evaluating a novel antitumor agent is
presented below.
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Caption: General workflow for antitumor drug discovery.

This guide provides a comprehensive overview of the various compounds that have been
referred to as "Antitumor agent-111." For researchers, scientists, and drug development
professionals, it is crucial to specify the exact chemical entity or biological agent of interest
when conducting further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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